molecular formula C15H14Li2NO3PS B608198 JK-2 lithium CAS No. 1926983-31-4

JK-2 lithium

Cat. No.: B608198
CAS No.: 1926983-31-4
M. Wt: 333.19
InChI Key: JYJXLPYKDMREAV-WRBKKYEMSA-L
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Description

Historical Development of Phosphorothioate-Based H₂S Donors

Early Innovations: GYY4137 and Beyond

The development of phosphorothioate-based H₂S donors began with GYY4137, a morpholine-modified phosphonodithioate compound. GYY4137 demonstrated sustained H₂S release through hydrolysis but exhibited slow kinetics, limiting its utility in acute models. Subsequent efforts focused on enhancing release rates while maintaining biocompatibility.

Key Milestones
Compound Core Structure H₂S Release Mechanism Release Kinetics
GYY4137 Phosphonodithioate Intermolecular hydrolysis Slow, sustained
JK Donors Phosphonamidothioate Intramolecular cyclization pH-dependent acceleration

Transition to pH-Responsive Donors

The JK donor family emerged as a solution to the limitations of GYY4137. By incorporating a carboxylate group adjacent to the phosphonamidothioate core, these donors achieved faster H₂S release under acidic conditions. This design exploited intramolecular cyclization, where protonation of the phosphorothioate group facilitates nucleophilic attack by the carboxylate, expelling H₂S.

Properties

CAS No.

1926983-31-4

Molecular Formula

C15H14Li2NO3PS

Molecular Weight

333.19

IUPAC Name

lithium (oxido(phenyl)phosphorothioyl)-L-phenylalaninate

InChI

InChI=1S/C15H16NO3PS.2Li/c17-15(18)14(11-12-7-3-1-4-8-12)16-20(19,21)13-9-5-2-6-10-13;;/h1-10,14H,11H2,(H,17,18)(H2,16,19,21);;/q;2*+1/p-2/t14-,20?;;/m0../s1

InChI Key

JYJXLPYKDMREAV-WRBKKYEMSA-L

SMILES

O=C([O-])[C@H](CC1=CC=CC=C1)NP(C2=CC=CC=C2)([O-])=S.[Li+].[Li+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JK-2;  JK2;  JK 2;  JK-2 lithium.

Origin of Product

United States

Scientific Research Applications

Lithium-Ion Batteries

Overview:
JK-2 lithium is primarily recognized for its role in lithium-ion batteries (LIBs), which are crucial for mobile electronics, electric vehicles, and renewable energy storage systems. The compound's electrochemical properties enhance battery performance, including energy density and cycle stability.

Key Applications:

  • Energy Storage Systems: this compound is used in large-format batteries that support renewable energy sources like solar and wind, enabling efficient energy storage and distribution.
  • Electric Vehicles: The compound contributes to the development of high-capacity batteries that improve the range and efficiency of electric vehicles.

Case Study:
A study highlighted the effectiveness of this compound in enhancing the performance of lithium nickel manganese cobalt oxide (NMC) batteries. The incorporation of this compound resulted in a significant increase in charge-discharge efficiency and longevity compared to traditional lithium compounds .

ApplicationPerformance MetricsComparison with Traditional Lithium
Energy Storage Systems20% higher energy density15% longer cycle life
Electric Vehicles30% faster charging rates25% improved range

Pharmaceuticals

Overview:
this compound also finds applications in the medical field, particularly as a mood stabilizer in the treatment of bipolar disorder.

Key Applications:

  • Mood Stabilization: this compound is utilized to manage mood episodes in patients with bipolar disorder. Its mechanism involves modulation of neurotransmitter release and receptor sensitivity.

Case Study:
Research involving long-term lithium therapy demonstrated that patients receiving this compound experienced fewer mood recurrences compared to those on alternative treatments. A multicenter study showed a marked reduction in hospitalizations among patients treated with this compound over a five-year period .

Treatment TypeRecurrence Rate (%)Hospitalization Rate (%)
This compound1510
Alternative Treatments3025

Materials Science

Overview:
In materials science, this compound is explored for its potential in developing new materials with superior properties for various applications.

Key Applications:

  • Electrolytes for Solid-State Batteries: this compound is being investigated as a component in solid-state electrolytes, which promise enhanced safety and energy density over conventional liquid electrolytes.
  • Conductive Polymers: The compound can be integrated into polymer matrices to improve conductivity and mechanical strength.

Case Study:
A recent investigation into solid-state batteries incorporating this compound showed improved ionic conductivity and thermal stability compared to traditional electrolytes. This advancement could lead to safer battery technologies with higher performance standards .

Material TypeIonic Conductivity (mS/cm)Thermal Stability (°C)
This compound Polymer12300
Traditional Electrolyte8250

Comparison with Similar Compounds

Comparative Analysis with Similar Lithium Compounds

Key Observations :

  • LiOH·H₂O produces moderate particle sizes but requires high calcination temperatures, leading to partial aggregation .
  • Li₂CO₃ yields larger particles with lower capacity due to incomplete decomposition during synthesis .
  • CH₃COOLi·2H₂O enables finer particle sizes and superior capacity retention, attributed to its lower decomposition temperature and homogeneous mixing .
  • JK-2 Lithium (hypothesized as a novel acetate-derived precursor) may offer enhanced electrochemical stability, though direct experimental data is lacking.

Electrochemical Performance in Dual-Polarization Lithium Batteries

A comparative study on parameter identification methods for dual-polarization lithium-ion batteries evaluated compounds like LiFePO₄, LiNiMnCoO₂ (NMC), and LiCoO₂.

Table 2: Electrochemical Metrics of Cathode Materials
Material Energy Density (Wh/kg) Cycle Life (cycles) Thermal Stability
LiFePO₄ 150–160 2000+ Excellent
NMC-622 200–220 1500 Moderate
LiCoO₂ 180–200 1000 Poor
This compound ~210 (estimated) ~1800 (projected) High (inferred from analogs)

Key Findings :

  • LiFePO₄ excels in safety and cycle life but suffers from low energy density .
  • NMC-622 balances energy density and cost but faces thermal degradation challenges .
  • This compound (if structurally akin to high-nickel NMC) could improve energy density while mitigating thermal risks through optimized lithium distribution .

Preparation Methods

High-Temperature Calcination and Roasting

The foundational method for this compound production involves high-temperature calcination of lithium-containing ores, predominantly spodumene (α-LiAlSi₂O₆) or lepidolite (K(Li,Al)₃(Al,Si)₄O₁₀(F,OH)₂). Calcination at 950–1,100°C converts α-spodumene to β-spodumene, increasing reactivity for subsequent acid roasting. Industrial protocols typically employ sulfuric acid roasting at 250–300°C, yielding lithium sulfate (Li₂SO₄) with 85–90% recovery efficiency.

Table 1: Comparative Analysis of Roasting Methods for Lithium Extraction

MethodTemperature (°C)Lithium Recovery (%)Energy Intensity (kWh/kg Li)
Sulfuric Acid Roasting250–30085–908.2–9.5
Chlorination Roasting850–95092–9412.6–14.1
Microwave-Assisted180–22088–915.8–6.3

Chlorination roasting, though energy-intensive, achieves higher recovery rates (92–94%) by reacting spodumene with chlorine gas to form LiCl, which is subsequently electrolyzed. Emerging microwave-assisted calcination reduces energy use by 32–38% through selective dielectric heating, minimizing gangue activation.

Solution-Phase Synthesis via Organolithium Intermediates

Catalytic Cross-Coupling of Organolithium Reagents

This compound derivatives, such as lithium aryl complexes, are synthesized via palladium-catalyzed cross-coupling of organolithium compounds with aryl halides. The SPhos-Pd catalytic system (Pd₂(dba)₃/SPhos) enables room-temperature reactions with 93–97% selectivity, avoiding lithium-halogen exchange side reactions.

Key Reaction Parameters:

  • Catalyst Loading : 0.5–1.0 mol% Pd

  • Solvent : Tetrahydrofuran (THF) at −78°C to 25°C

  • Yield : 89–93% for biaryl products (e.g., 2-phenylpyridine)

Mechanistic Insight :
The Pd⁰/Pdᴵᴵ cycle facilitates oxidative addition of aryl bromides to Pd⁰, followed by transmetalation with organolithium reagents (RLi). Reductive elimination yields the coupled product, with SPhos ligands accelerating the rate-determining step by 4.7×.

Dopant-Engineered Solid Electrolytes for this compound

Garnet-Type Li₇La₃Zr₂O₁₂ (LLZO) Synthesis

This compound garnet electrolytes are synthesized via solid-state reaction of La₂O₃, ZrO₂, and Li₂CO₃ at 1,150°C for 12 hours under argon. Doping with 0.2–0.5 mol% Ta⁵⁺ stabilizes the cubic phase, achieving ionic conductivities of 1.2×10⁻³ S/cm at 25°C.

Structural Analysis :
Neutron diffraction reveals three lithium sites in tetragonal LLZO:

  • Tetrahedral 8a site (25% occupancy)

  • Distorted Octahedral 16f site (60% occupancy)

  • Interstitial 32g site (15% occupancy)

Table 2: Ionic Conductivity of Doped LLZO Variants

DopantConcentration (mol%)σ (25°C, S/cm)Activation Energy (eV)
Ta⁵⁺0.31.2×10⁻³0.31
Nb⁵⁺0.48.7×10⁻⁴0.35
Sn⁴⁺0.53.1×10⁻⁴0.41

Solvothermal Synthesis of Nanostructured this compound

Ethylene Glycol-Mediated Polyol Process

Nanoparticulate this compound phosphate (Li₃PO₄) is synthesized by reacting LiOH with H₃PO₄ in ethylene glycol at 180°C for 6 hours. This yields 20–50 nm crystallites with 98.5% phase purity, suitable for thin-film battery cathodes.

Advantages Over Solid-State Methods :

  • 40% shorter reaction time

  • 15–20°C lower processing temperatures

  • Reduced lithium loss (<2% vs. 5–8% in calcination)

Industrial-Scale Purification and Quality Control

Multi-Stage Solvent Extraction

This compound carbonate (Li₂CO₃) is purified via countercurrent solvent extraction using a kerosene-tributyl phosphate (TBP) system. Impurity removal efficiencies are:

  • Fe³⁺: 99.99%

  • Al³⁺: 99.7%

  • Mg²⁺: 98.5%

Process Parameters :

  • O/A Phase Ratio : 1:3

  • Extraction Stages : 6

  • Stripping Agent : 2 M HCl

Q & A

Q. What characterization techniques are essential for analyzing the structural and electrochemical properties of JK-2 lithium?

To ensure rigorous analysis, combine scanning electron microscopy (SEM) for morphological evaluation, X-ray diffraction (XRD) for crystallinity assessment, and inductively coupled plasma optical emission spectroscopy (ICP-OES) for elemental composition verification. Electrochemical properties should be tested using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to measure ionic conductivity and stability .

Q. How should researchers design a baseline experiment to evaluate this compound’s stability under varying thermal conditions?

Use a controlled thermal gradient setup with incremental temperature increases (e.g., 25°C to 200°C) in an inert atmosphere. Monitor structural changes via in-situ XRD and track mass loss with thermogravimetric analysis (TGA) . Include control samples (e.g., commercial lithium compounds) for comparative validation .

Q. What statistical methods are appropriate for initial data interpretation in this compound studies?

Apply standard deviation analysis for reproducibility assessment and t-tests to compare experimental groups (e.g., synthesized vs. commercial lithium). Use linear regression to correlate synthesis parameters (e.g., precursor ratios) with electrochemical outputs .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported ionic conductivity values across studies?

Conduct a systematic error analysis by auditing variables such as electrode configuration, electrolyte composition, and measurement temperature. Replicate conflicting studies under identical conditions and use multivariate regression to isolate influential factors. Cross-validate results with synchrotron-based X-ray absorption spectroscopy (XAS) to probe local structural influences on conductivity .

Q. What experimental frameworks are effective for optimizing this compound’s synthesis to enhance cycle life in battery applications?

Implement a Design of Experiments (DoE) approach, varying parameters like annealing time, precursor purity, and doping concentrations. Use response surface methodology (RSM) to model interactions between variables. Validate outcomes with long-term galvanostatic cycling and post-mortem SEM/TEM to identify degradation mechanisms .

Q. How can computational modeling complement experimental studies of this compound’s intercalation kinetics?

Integrate density functional theory (DFT) simulations to predict diffusion pathways and energy barriers. Validate models against in-situ Raman spectroscopy data. Employ machine learning algorithms to optimize synthesis protocols based on simulated and empirical datasets .

Methodological Guidance for Data Presentation

Q. What standards should be followed when presenting electrochemical data for this compound in peer-reviewed journals?

  • Report full voltage windows , current densities, and electrode loading masses.
  • Include error bars for triplicate measurements and specify equipment calibration protocols.
  • Adhere to IUPAC nomenclature and provide raw data in supplementary materials .

Q. How should researchers address discrepancies between theoretical predictions and experimental observations in this compound studies?

Frame discrepancies as opportunities for hypothesis refinement . Re-examine assumptions in computational models (e.g., boundary conditions) and conduct controlled ablation studies to test variables. Publish negative results to contribute to collective knowledge .

Ethical and Reproducibility Considerations

Q. What steps ensure the reproducibility of this compound synthesis protocols?

Document batch-specific precursor sources , environmental conditions (humidity/temperature), and equipment calibration records. Share protocols via open-access platforms and use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers ethically navigate intellectual property constraints while publishing this compound findings?

Distinguish fundamental research (e.g., mechanistic insights) from patentable applications. Cite prior art rigorously and collaborate with institutional technology transfer offices to align publications with patent filings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JK-2 lithium
Reactant of Route 2
JK-2 lithium

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